N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex molecule featuring three distinct pharmacophoric elements:
- 1,3-Benzodioxole group: A methyl-substituted benzodioxole moiety, known for enhancing metabolic stability and membrane permeability in drug-like molecules.
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, frequently employed in medicinal chemistry for its bioisosteric replacement of ester or amide groups and its role in enhancing binding affinity .
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine core: A dihydropyridinone scaffold associated with kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O5/c1-14-8-15(2)30(12-21(31)27-11-16-6-7-19-20(9-16)34-13-33-19)25(32)22(14)24-28-23(29-35-24)17-4-3-5-18(26)10-17/h3-10H,11-13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYYVKDZWOJPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The compound’s preparation requires sequential assembly of four key components:
- Benzodioxole moiety : Derived from catechol derivatives.
- 1,2,4-Oxadiazole ring : Constructed via cyclization reactions.
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine core : Synthesized through Knorr-type condensations.
- Acetamide linker : Facilitates final coupling.
Table 1: Key Synthetic Intermediates
Detailed Synthetic Methods
Benzodioxole Moiety Preparation
The benzodioxole component originates from 3,4-methylenedioxybenzylamine , synthesized via:
- Catechol protection : Reacting catechol with dichloromethane under basic conditions to form 1,3-benzodioxole.
- Methylation : Introducing the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
- Amination : Conversion to 3,4-methylenedioxybenzylamine through Hoffmann degradation (yield: 68–72%).
1,2,4-Oxadiazole Ring Formation
The oxadiazole ring derives from 3-(3-chlorophenyl)amidoxime , prepared via:
- Hydrazide synthesis : Reacting 3-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hr.
- Cyclization : Treating the hydrazide with carbon disulfide in basic medium (KOH/EtOH), followed by microwave-assisted irradiation (300 W, 120°C, 15 min).
Table 2: Oxadiazole Synthesis Optimization
| Parameter | Classic Method | Microwave Method |
|---|---|---|
| Time | 8–10 hr | 12–15 min |
| Yield | 58% | 82% |
| Purity | 91% | 97% |
Microwave irradiation enhances reaction efficiency by reducing side product formation.
Dihydropyridinone Core Assembly
The dihydropyridinone scaffold forms via:
- Knorr condensation : Reacting ethyl acetoacetate with ammonium acetate in acetic acid (reflux, 4 hr).
- Dimethylation : Treating the intermediate with methyl iodide and K₂CO₃ in DMF (60°C, 3 hr).
Critical control parameters:
- pH : Maintained at 8.5–9.0 during methylation
- Temperature : ≤65°C to prevent ring opening
Final Coupling Reactions
The convergent synthesis concludes with:
- Oxadiazole-dihydropyridinone coupling :
- Acetamide linker installation :
- Treating N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with the coupled intermediate in presence of NaH (0°C → RT, 6 hr).
Table 3: Coupling Reaction Outcomes
| Step | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| Oxadiazole coupling | EDC/HOBt | DMF | 74% | 95% |
| Acetamide installation | NaH | THF | 68% | 93% |
Process Optimization Strategies
Temperature Control
Characterization & Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 6.82–7.45 (m, 4H, aromatic)
- δ 4.52 (s, 2H, OCH₂O)
- δ 2.31 (s, 6H, CH₃)
IR Spectroscopy :
HPLC Purity :
Table 4: Analytical Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Assay | ≥98.5% | HPLC |
| Residual solvents | ≤0.1% | GC |
| Heavy metals | ≤10 ppm | ICP-MS |
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
*Inferred from structural analogs.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.4–0.6) to known 1,2,4-oxadiazole inhibitors and 1,2,3-dithiazole antimicrobials. Lower scores (<0.3) are observed against benzoxazinones, highlighting divergent pharmacophoric features .
Bioactivity Profiles
Comparative bioactivity data from structurally related compounds:
The target compound’s 3-chlorophenyl-substituted oxadiazole group aligns with kinase inhibitors targeting p38 MAPK, while its dihydropyridinone core may confer anti-inflammatory effects, as seen in related dihydropyridine derivatives .
Predictive Analysis Using Hit Dexter 2.0
The Hit Dexter 2.0 tool predicts the target compound’s likelihood of being a "dark chemical matter" (low promiscuity) due to its unique heterocyclic ensemble, contrasting with promiscuous 1,2,3-dithiazoles that exhibit frequent off-target interactions .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse scientific studies.
The compound's molecular formula is with a molecular weight of approximately 423.88 g/mol. Its structure includes a benzodioxole moiety and an oxadiazole ring, which are known to impart significant biological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O4 |
| Molecular Weight | 423.88 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol derivatives with appropriate halomethanes.
- Construction of the Oxadiazole Ring : This involves cyclization reactions that incorporate chlorophenyl groups.
- Final Coupling : The final product is obtained by coupling the benzodioxole derivative with the oxadiazole-containing acetamide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar moieties to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{...}. For example:
- Cytotoxicity Studies : Compounds derived from benzodioxole have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives exhibited IC50 values lower than 10 µM in these assays .
-
Mechanisms of Action :
- Apoptosis Induction : Certain derivatives have been observed to increase both early and late apoptosis in cancer cells.
- Inhibition of DNA Synthesis : These compounds can disrupt DNA replication processes essential for cancer cell proliferation.
- Mitochondrial Membrane Potential Disruption : Such effects lead to increased reactive oxygen species (ROS) production and subsequent cell death .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes:
- Cholinesterase Inhibition : Some benzodioxole derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although results vary significantly across different studies .
- Cyclooxygenase Inhibition : Compounds similar to this have demonstrated dual inhibition of COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes and cancer progression. For instance, one study reported a significant reduction in COX activity when treated with specific oxadiazole derivatives .
Study 1: Antiproliferative Activity
A recent study synthesized several new acetamides incorporating oxadiazole and evaluated their antiproliferative activity against A549 cells. The findings indicated that compounds with chlorophenyl substitutions exhibited enhanced activity compared to standard treatments like cisplatin .
Study 2: Mechanistic Insights
Molecular docking studies were performed to elucidate the binding interactions between these compounds and their target enzymes. The results indicated favorable interactions at the active sites of COX enzymes, supporting their potential as anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols with key intermediates such as 3-(3-chlorophenyl)-1,2,4-oxadiazole and dihydropyridinone derivatives. Critical parameters include:
- Temperature control : Reactions often proceed at room temperature or moderate heating (40–80°C) to avoid decomposition of sensitive moieties like the oxadiazole ring .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate the pure acetamide derivative .
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the benzodioxole methyl group (~δ 4.5–5.0 ppm for CH₂) and dihydropyridinone carbonyl (δ ~165–170 ppm in NMR) .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 507.12 for C₂₆H₂₂ClN₃O₅) .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or regioselectivity .
Q. What functional groups are most reactive in this compound?
The oxadiazole ring undergoes nucleophilic substitution, while the dihydropyridinone moiety is prone to oxidation or reduction. The acetamide group participates in hydrogen bonding, influencing solubility and bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across analogs?
- Structure-activity relationship (SAR) studies : Compare analogs with substituent variations (e.g., 3-chlorophenyl vs. 4-methoxyphenyl on the oxadiazole). For example, 3-chlorophenyl enhances enzyme inhibition, while methoxy groups improve pharmacokinetics .
- Dose-response assays : Use in vitro models (e.g., enzyme inhibition or cell viability) to quantify potency discrepancies .
Q. What strategies mitigate side reactions during functional group modifications?
- Protecting groups : Temporarily shield the dihydropyridinone carbonyl during oxadiazole alkylation to prevent unwanted ring opening .
- Catalytic systems : Employ palladium catalysts for selective cross-coupling reactions on the chlorophenyl ring .
Q. How can computational modeling enhance mechanistic understanding of its biological targets?
- Molecular docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The oxadiazole and chlorophenyl groups show high affinity for hydrophobic binding pockets .
- DFT calculations : Predict electron density distribution to explain regioselectivity in substitution reactions .
Q. What experimental controls are critical for validating in vivo efficacy?
- Pharmacokinetic profiling : Monitor plasma half-life and metabolite formation using LC-MS/MS .
- Negative controls : Include analogs lacking the benzodioxole group to isolate its contribution to blood-brain barrier penetration .
Methodological Notes
- Contradiction Analysis : When SAR data conflicts (e.g., conflicting IC₅₀ values for similar analogs), cross-validate using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
- Reaction Optimization : Design a response surface methodology (RSM) experiment to balance yield and purity in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
